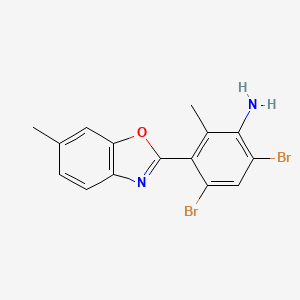
4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of bromine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a benzoxazole moiety at the 3 position of the aniline ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and benzoxazole moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar structure but lacks the benzoxazole moiety.
4,6-Dibromo-2-methylphenol: Similar bromination pattern but with a hydroxyl group instead of an aniline group.
4,6-Dibromo-2-methylbenzoxazole: Lacks the aniline group but retains the benzoxazole moiety.
Uniqueness
4,6-Dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the combination of bromine atoms, a methyl group, and a benzoxazole moiety on the aniline ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H12Br2N2O |
|---|---|
Molecular Weight |
396.08 g/mol |
IUPAC Name |
4,6-dibromo-2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Br2N2O/c1-7-3-4-11-12(5-7)20-15(19-11)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
InChI Key |
FCTXGKJVZRRDAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=C(C=C3Br)Br)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
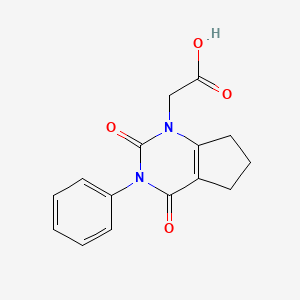
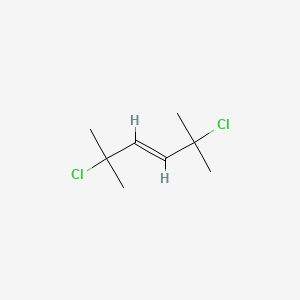
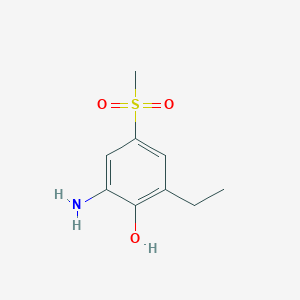
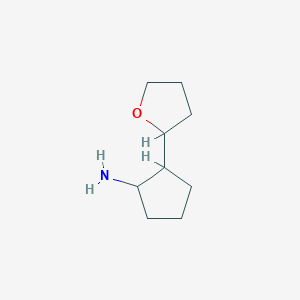
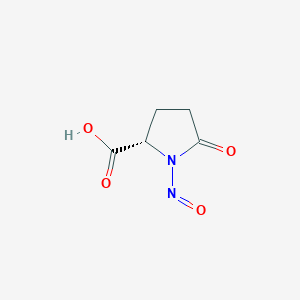
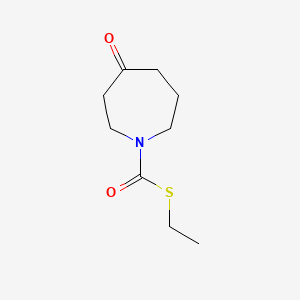
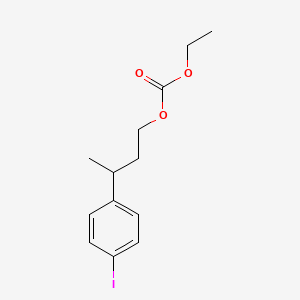

![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
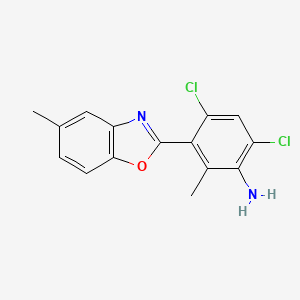
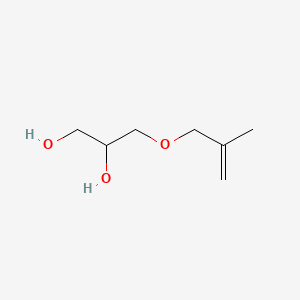
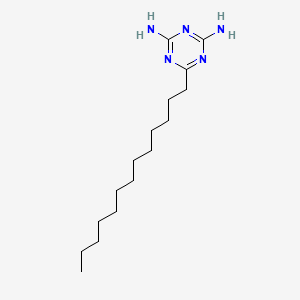
![5,6,7,8-Tetrahydro-4H-furo[3,2-B]azepine](/img/structure/B13809491.png)
